molecular formula C9H14N2 B12127276 3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine

3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine

Cat. No.: B12127276
M. Wt: 150.22 g/mol
InChI Key: PKRLZIJOOUJXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes a methanoisoindole core, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the methanoisoindole core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .

Mechanism of Action

The mechanism of action of 3A,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-azatricyclo[5.2.1.02,6]dec-8-en-4-amine

InChI

InChI=1S/C9H14N2/c10-11-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3-5,10H2

InChI Key

PKRLZIJOOUJXAG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CN(C3)N

Origin of Product

United States

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